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Compound of Interest

Compound Name: DMX-129

Cat. No.: B15618236

Get Quote

A Note on "DMX-129": The designation "DMX-129" is not uniquely associated with a single,

publicly disclosed therapeutic agent. This document provides information on two investigational

drugs with similar alphanumeric identifiers: Ontunisertib (AGMB-129) and EBC-129.

Researchers should verify the precise identity of the compound of interest before proceeding

with any experimental work.

Part 1: Ontunisertib (AGMB-129) - An ALK5 Inhibitor
for Fibrotic Diseases
Introduction
Ontunisertib (AGMB-129) is an orally administered, small molecule inhibitor of the Activin

Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β)

type I receptor.[1][2][3] It is specifically designed to be gastrointestinally restricted, with rapid

first-pass metabolism in the liver to minimize systemic exposure and potential side effects.[1][2]

[3] The primary therapeutic target of Ontunisertib is the TGF-β signaling pathway, a major

driver of fibrosis in various tissues.[1][4] By inhibiting ALK5, Ontunisertib aims to reduce the

downstream signaling that leads to the excessive deposition of extracellular matrix, a hallmark
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of fibrosis.[5] It is currently in clinical development for the treatment of Fibrostenosing Crohn's

Disease (FSCD).[1][4]

Data Presentation: Preclinical Efficacy of ALK5
Inhibitors in Animal Models
The following table summarizes representative data from preclinical studies of ALK5 inhibitors

in various animal models of fibrosis. Note that these are examples and specific results for

Ontunisertib (AGMB-129) in these models may not be publicly available.
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Animal

Model
Compound Dose

Route of

Administratio

n

Key Findings Reference

Dimethylnitro

samine-

induced liver

fibrosis in rats

GW6604 40 mg/kg Oral (p.o.)

Increased

liver

regeneration,

reduced

collagen

deposition.

[5][6]

Adenovirus-

TGF-β1-

induced

pulmonary

fibrosis in rats

SD-208 50 mg/kg Oral (p.o.)

Abrogated

fibrogenesis

and

prevented

progressive

fibrosis.

[7]

Bleomycin-

induced

pulmonary

fibrosis in

mice

SB-525334 10-30 mg/kg
Oral (p.o.),

twice daily

Attenuated

histopathologi

cal

alterations,

decreased

procollagen

and

fibronectin

mRNA

expression.

[8]

Carbon

tetrachloride

(CCl4)-

induced liver

injury in mice

LY-364947

(conjugated

to M6PHSA)

Equimolar to

free drug

Intravenous

(i.v.)

Reduced

fibrogenic

markers and

collagen

deposition

more

effectively

than free

drug.

[9]
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Experimental Protocols
Objective: To assess the anti-fibrotic efficacy of Ontunisertib in a chemically induced model of

intestinal fibrosis.

Materials:

Male C57BL/6 mice (8-10 weeks old)

2,4,6-Trinitrobenzenesulfonic acid (TNBS)

Ethanol (50%)

Ontunisertib (AGMB-129)

Vehicle (e.g., 0.5% methylcellulose)

Anesthesia (e.g., isoflurane)

Catheters for intrarectal administration

Procedure:

Induction of Fibrosis:

Anesthetize mice with isoflurane.

Slowly administer 100 µL of 2.5% TNBS in 50% ethanol intrarectally using a catheter

inserted approximately 4 cm from the anus.

Keep mice in a head-down position for 1 minute to ensure retention of the TNBS solution.

Monitor mice for weight loss and signs of colitis. The fibrotic phase typically develops 2-3

weeks after TNBS administration.

Drug Administration:

Randomize mice into treatment groups (e.g., vehicle control, Ontunisertib low dose,

Ontunisertib high dose). A typical group size is 8-10 mice.
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Begin treatment 14 days after TNBS induction.

Administer Ontunisertib or vehicle daily by oral gavage. The volume should not exceed 10

mL/kg. Dosages should be determined based on preliminary dose-ranging studies.

Endpoint Analysis (at day 28):

Euthanize mice and collect the colon.

Macroscopic Scoring: Score the colon for adhesions, thickness, and ulcerations.

Histology: Fix a segment of the colon in 10% neutral buffered formalin, embed in paraffin,

and section. Stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's

Trichrome for collagen deposition.

Biochemical Analysis: Homogenize a section of the colon to measure collagen content

using a hydroxyproline assay.

Gene Expression Analysis: Isolate RNA from a colon segment and perform qRT-PCR to

quantify the expression of fibrotic markers (e.g., Col1a1, Acta2, Timp1).

Signaling Pathway and Workflow Diagrams
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Caption: TGF-β signaling pathway and the inhibitory action of Ontunisertib (AGMB-129) on

ALK5.
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Caption: Experimental workflow for the TNBS-induced intestinal fibrosis model.
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Part 2: EBC-129 - A CEACAM5/6-Targeting Antibody-
Drug Conjugate for Solid Tumors
Introduction
EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific glycosylation

site present on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5)

and 6 (CEACAM6).[10][11] These proteins are overexpressed on the surface of various solid

tumors, including pancreatic, colorectal, lung, and gastroesophageal cancers, but have limited

expression in normal tissues.[10][11] EBC-129 consists of a humanized monoclonal antibody

linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker.[12][13]

Upon binding to CEACAM5 or CEACAM6 on cancer cells, EBC-129 is internalized, and MMAE

is released, leading to cell cycle arrest and apoptosis.[10]

Data Presentation: Preclinical Efficacy of CEACAM-
Targeting ADCs
The following table presents representative data for CEACAM-targeting ADCs in preclinical

cancer models.
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Animal

Model
Compound Dose

Route of

Administratio

n

Key Findings Reference

Pancreatic

Cancer

Xenograft

(BxPC-3)

CT109-SN-38 Not specified Not specified

Dose-

dependent

reduction in

tumor growth.

[14]

Gastric

Cancer

Xenograft

(MKN-45)

B9-MMAE 5 mg/kg

Intravenous

(i.v.), every 2

days for 4

doses

Marked

inhibition of

tumor growth

without

significant

change in

body weight.

[15][16]

Colorectal

Cancer

Xenograft

84-EBET Not specified Not specified

Broad-

spectrum

efficacy in

mouse

models.

[17]

Experimental Protocols
Objective: To evaluate the anti-tumor activity of EBC-129 in a clinically relevant PDX model of

pancreatic cancer expressing CEACAM5/6.

Materials:

Immunodeficient mice (e.g., NOD-scid gamma (NSG))

CEACAM5/6-positive pancreatic cancer PDX tissue

EBC-129

Vehicle (e.g., sterile saline)

Calipers for tumor measurement
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Procedure:

Tumor Implantation:

Surgically implant a small fragment (approx. 3x3 mm) of the PDX tumor subcutaneously

into the flank of each mouse.

Monitor mice for tumor growth.

Randomization and Treatment:

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment

groups (e.g., vehicle control, EBC-129). A typical group size is 8-10 mice.

Administer EBC-129 or vehicle, typically via intravenous (tail vein) injection. The dosing

schedule could be, for example, once every 3 weeks (q3w), based on preclinical

pharmacokinetic and tolerability data. Doses such as 1.8 mg/kg or 2.2 mg/kg have been

explored in clinical settings and could inform preclinical dose selection.[12][13][18]

Monitoring and Endpoints:

Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using

the formula: (Length x Width²)/2.

Record mouse body weight twice weekly as a measure of general toxicity.

The primary endpoint is typically tumor growth inhibition. The study may be terminated

when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

At the end of the study, tumors can be excised for further analysis (e.g.,

immunohistochemistry for target engagement, apoptosis markers).

Mechanism of Action and Workflow Diagrams
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Caption: Mechanism of action of EBC-129 antibody-drug conjugate.
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Caption: Experimental workflow for a patient-derived xenograft (PDX) model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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